

Solubility of 3-Propoxypyridine-2-carboxylic Acid in different solvents

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Compound of Interest

Compound Name: 3-Propoxypyridine-2-carboxylic Acid

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An In-depth Technical Guide to the Solubility of **3-Propoxypyridine-2-carboxylic Acid**

Introduction: The Critical Role of Solubility in Drug Development

3-Propoxypyridine-2-carboxylic acid, a substituted picolinic acid derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyridine carboxylic acid scaffold is a cornerstone in the development of a wide array of pharmaceuticals, from anti-tuberculosis agents to enzyme inhibitors for cancer therapy^{[1][2]}. The therapeutic efficacy and biopharmaceutical behavior of any potential drug candidate are fundamentally governed by its physicochemical properties, among which aqueous and solvent solubility are paramount.

Poor solubility can severely hamper drug development, leading to low bioavailability, challenging formulation, and unreliable results in preclinical assays. Therefore, a thorough understanding and accurate determination of the solubility profile of a molecule like **3-propoxypyridine-2-carboxylic acid** are not merely procedural steps but a critical foundation for successful research and development.

This guide provides a comprehensive overview of the solubility of **3-propoxypyridine-2-carboxylic acid**. It is designed for researchers, chemists, and formulation scientists, offering both theoretical insights and practical, field-proven methodologies for its determination. We will

delve into the molecular characteristics that govern its solubility, provide a detailed protocol for experimental measurement, and discuss the influence of key variables such as solvent choice and pH.

Molecular Profile and Physicochemical Properties

To understand the solubility of **3-propoxypyridine-2-carboxylic acid**, we must first examine its molecular structure and key physicochemical properties. The molecule consists of a pyridine ring, a carboxylic acid group at position 2, and a propoxy group at position 3.

Caption: Molecular Structure of **3-Propoxypyridine-2-carboxylic Acid**.

This unique combination of functional groups dictates its solubility behavior:

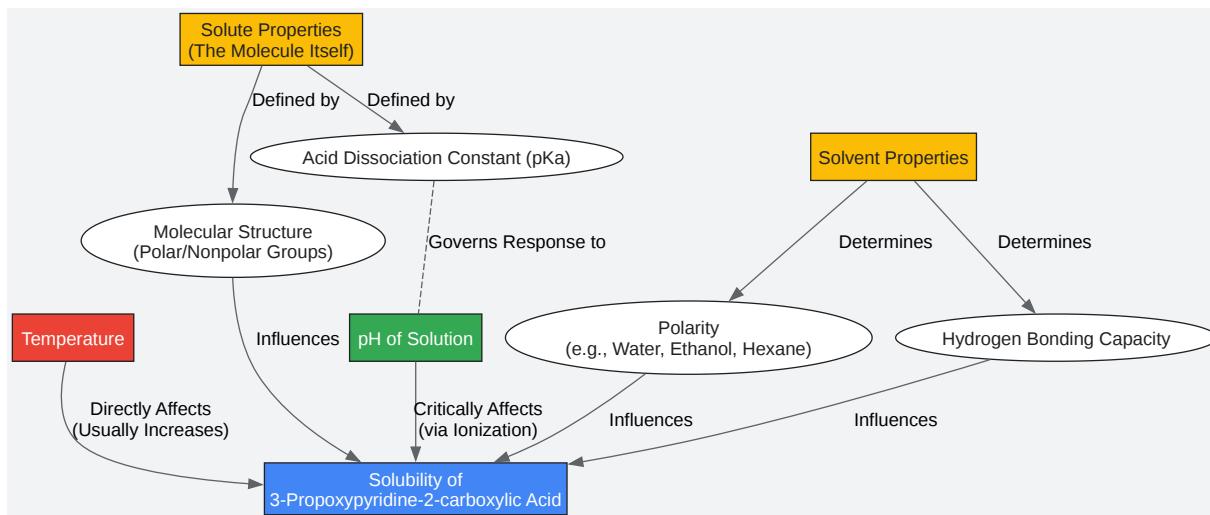
- Pyridine Ring: A polar, aromatic heterocycle that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor via the nitrogen atom.
- Carboxylic Acid Group: A highly polar group capable of acting as both a hydrogen bond donor and acceptor. This group is ionizable, making the molecule's solubility highly dependent on pH.
- Propoxy Group: A nonpolar alkyl ether group that adds hydrophobicity to the molecule, which will likely decrease its solubility in highly polar solvents like water compared to its parent compound, picolinic acid.

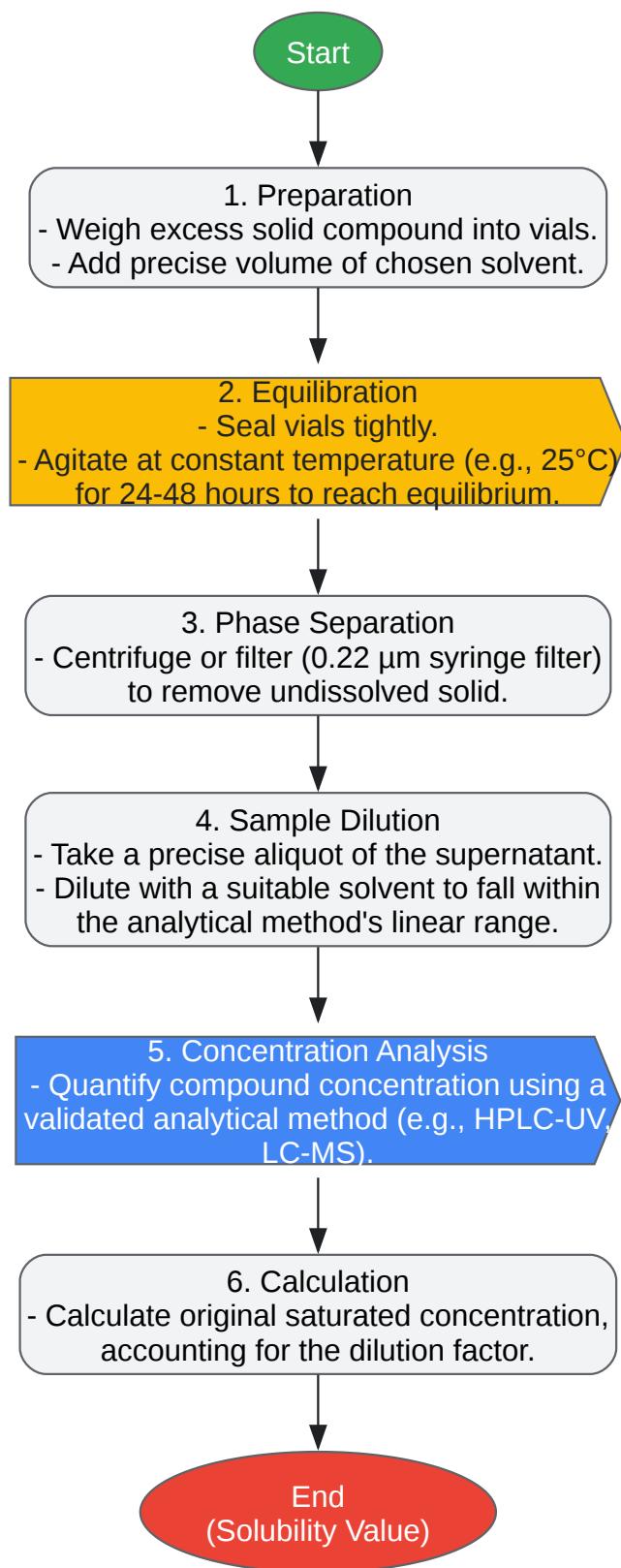
A summary of the known physicochemical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[3]
Molecular Weight	181.19 g/mol	[3]
Appearance	Solid (predicted)	Inferred
Melting Point	118°C (lit.)	[3]
Synonyms	3-Propoxypicolinic Acid	[3]

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" is a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents[4]. For **3-propoxypyridine-2-carboxylic acid**, several factors are at play.





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Caption: Experimental Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology

1. Materials and Reagents:

- **3-Propoxypyridine-2-carboxylic acid** (solid, high purity)
- Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, DMSO)
- Glass vials with screw caps (e.g., 4 mL)
- Analytical balance
- Calibrated pipettes
- Orbital shaker with temperature control
- Centrifuge or syringe filters (0.22 µm, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

2. Protocol:

- Preparation: Add an excess amount of solid **3-propoxypyridine-2-carboxylic acid** to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point would be ~5-10 mg of the compound.
- Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
- Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical.^[5] The solution should appear as a slurry with visible solid material.
- Phase Separation: After equilibration, remove the vials and let them stand to allow the solid to settle. To separate the saturated supernatant from the excess solid, either:

- Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
- Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over.
- Sample Preparation for Analysis:
 - Accurately pipette an aliquot of the clear, saturated supernatant into a new vial.
 - Dilute the aliquot with a suitable mobile phase or solvent to a concentration that is within the linear range of your analytical method's calibration curve. Record the dilution factor precisely.
- Quantitative Analysis:
 - Prepare a set of calibration standards of **3-propoxypyridine-2-carboxylic acid** of known concentrations.
 - Analyze the diluted sample and the calibration standards using a validated HPLC-UV or LC-MS method.
 - Determine the concentration of the diluted sample from the calibration curve.
- Calculation:
 - Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.
 - The result is the solubility of the compound in the chosen solvent at the specified temperature, typically expressed in µg/mL, mg/mL, or mM.

Alternative Approaches: In Silico Solubility Prediction

In modern drug discovery, computational (in silico) models are increasingly used for the early prediction of physicochemical properties like solubility. These methods use the molecular

structure to estimate solubility based on thermodynamic principles or machine learning algorithms trained on large datasets of known experimental values.[6][7]

- Thermodynamic Models: Methods like COSMO-RS predict solubility from quantum chemical calculations of the molecule's surface properties.[8] They can provide good estimates but may require significant computational resources.
- Machine Learning Models: These models use quantitative structure-property relationship (QSPR) approaches to correlate structural descriptors with experimental solubility data. They are often very fast but are dependent on the quality and scope of the training data.[4]

While these predictive tools do not replace experimental measurement, they are invaluable for prioritizing compounds and selecting appropriate solvents for experimental studies, thereby streamlining the research process.

Conclusion

The solubility of **3-propoxypyridine-2-carboxylic acid** is a multifaceted property that is fundamental to its potential as a therapeutic agent. While direct experimental data is sparse, an understanding of its molecular structure, combined with data from analogous compounds like picolinic acid, allows for a rational prediction of its behavior. Its solubility is expected to be moderate in polar solvents and highly dependent on pH, with a significant increase in aqueous solubility under neutral to basic conditions.

For definitive characterization, the shake-flask method remains the most reliable approach. The detailed protocol provided in this guide offers a robust framework for researchers to accurately determine the thermodynamic solubility of **3-propoxypyridine-2-carboxylic acid** in any solvent system of interest. This empirical data is indispensable for guiding formulation strategies, ensuring data integrity in biological assays, and ultimately, advancing the compound through the drug development pipeline.

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